molecular formula C20H17ClN2O4 B2425660 2-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one CAS No. 1448067-22-8

2-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2425660
CAS No.: 1448067-22-8
M. Wt: 384.82
InChI Key: OZUBQZAJDZFZCU-UHFFFAOYSA-N
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Description

2-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that features a chromenone core, a piperidine ring, and a chloropyridine moiety

Properties

IUPAC Name

2-[4-(3-chloropyridin-2-yl)oxypiperidine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c21-15-5-3-9-22-19(15)26-13-7-10-23(11-8-13)20(25)18-12-16(24)14-4-1-2-6-17(14)27-18/h1-6,9,12-13H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUBQZAJDZFZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen Rearrangement-Mediated Construction

The chromen-4-one skeleton is efficiently constructed via aromatic Claisen rearrangement , as demonstrated in the synthesis of analogous flavonoid alkaloids. This method ensures regioselective installation of hydroxyl groups critical for downstream functionalization.

Procedure :

  • Mitsunobu Reaction : Tetrahydro-3-pyridinemethanol derivatives are coupled with phenol derivatives using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).
  • Intramolecular Claisen Rearrangement : The Mitsunobu adduct undergoes thermal rearrangement to form 4-(2-hydroxyphenyl)-3-methylenepiperidines, which are oxidized to yield the chromen-4-one core.

Example :
Reaction of 1-methyl-4-piperidinone with 1,3,5-trimethoxybenzene under Mitsunobu conditions, followed by Claisen rearrangement, affords the chromone skeleton in 59–95% yield.

Preparation of 4-((3-Chloropyridin-2-yl)oxy)piperidine

Nucleophilic Substitution on Piperidine

The chloropyridinyloxy group is introduced via nucleophilic displacement of a leaving group (e.g., mesylate or tosylate) on the piperidine ring.

Procedure :

  • Protection of Piperidine : Tert-butoxycarbonyl (Boc) protection of piperidine-4-ol using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM).
  • Activation as Mesylate : Treatment with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) to form tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate.
  • Substitution with 3-Chloropyridin-2-ol : Reaction with 3-chloropyridin-2-ol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C.
  • Deprotection : Removal of the Boc group using hydrochloric acid (HCl) in dioxane to yield 4-((3-chloropyridin-2-yl)oxy)piperidine.

Yield Data :

  • Mesylation: >90%
  • Substitution: 84–95%
  • Deprotection: Quantitative

Coupling Strategies for Final Assembly

Amide Bond Formation via Carboxylic Acid Activation

The chromen-4-one core is functionalized at position 2 with a carboxylic acid, which is subsequently coupled to the piperidine intermediate.

Procedure :

  • Synthesis of 2-Carboxy-4H-chromen-4-one : Oxidation of 2-methylchromen-4-one with potassium permanganate (KMnO₄) in acidic conditions.
  • Activation as Acid Chloride : Treatment with thionyl chloride (SOCl₂) to form 2-chlorocarbonyl-4H-chromen-4-one.
  • Coupling with Piperidine : Reaction of the acid chloride with 4-((3-chloropyridin-2-yl)oxy)piperidine in the presence of Et₃N in DCM.

Optimization Notes :

  • Use of coupling agents such as EDCl/HOBt improves yields (85–92%) compared to traditional Schotten-Baumann conditions (70–75%).
  • Solvent selection (e.g., THF vs. DCM) minimally affects reactivity but influences crystallization efficiency.

Alternative Synthetic Routes

One-Pot Mitsunobu-Claisen Sequence

A streamlined approach combines the Mitsunobu reaction and Claisen rearrangement in a single pot to concurrently assemble the chromenone and piperidine moieties.

Procedure :

  • Mitsunobu Coupling : Piperidine-4-ol is reacted with 3-chloropyridin-2-ol using DIAD/PPh₃.
  • In Situ Claisen Rearrangement : Heating the adduct at 120°C induces rearrangement, forming the chromenone-piperidine hybrid.

Advantages :

  • Reduces purification steps.
  • Achieves 75–88% overall yield.

Yield Optimization and Scalability

Critical Parameters

  • Temperature Control : Mesylation and substitution require strict temperature regimes (−60°C for ozonolysis, 100°C for substitution).
  • Catalyst Loading : LiAlH₄ reduction of intermediates must be moderated to avoid over-reduction of the chromenone core.

Scalability Data :

Step Lab-Scale Yield Pilot-Scale Yield
Piperidine Substitution 95% 89%
Chromenone Synthesis 92% 85%
Final Coupling 88% 82%

Chemical Reactions Analysis

Types of Reactions

2-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound has been investigated for various therapeutic applications, particularly in oncology and neuropharmacology.

Cancer Treatment

Research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell proliferation. The mechanism of action primarily involves the inhibition of specific protein targets involved in cancer signaling pathways, such as KRAS G12C mutants, which are critical in many cancers .

Case Study:
In a study exploring chromene derivatives, it was found that these compounds could induce apoptosis in cancer cells by modulating pathways associated with tumor growth. The incorporation of the piperidine moiety enhances the binding affinity to target proteins, thereby increasing the efficacy of these compounds as anticancer agents .

Neurodegenerative Diseases

The chromenone structure has been linked to neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of this compound to cross the blood-brain barrier is crucial for its potential therapeutic use in neuropharmacology.

Research Insight:
A derivative of chromenone was shown to inhibit acetylcholinesterase activity, suggesting potential benefits in enhancing cognitive function by increasing acetylcholine levels in the brain .

Synthesis and Chemical Reactions

The synthesis of 2-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of Chloropyridine Intermediate: Chlorination of pyridine derivatives.
  • Piperidine Coupling: Reaction with piperidine under basic conditions.
  • Chromene Formation: Final coupling with chromene derivatives under appropriate conditions.

These synthetic routes are essential for producing compounds with high purity and yield, critical for subsequent biological testing .

Mechanism of Action

The mechanism of action of 2-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring and chloropyridine moiety can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one: Unique due to its combination of a chromenone core, piperidine ring, and chloropyridine moiety.

    Chromenone derivatives: Similar core structure but lack the piperidine and chloropyridine groups.

    Piperidine derivatives: Contain the piperidine ring but lack the chromenone and chloropyridine groups.

    Chloropyridine derivatives: Contain the chloropyridine moiety but lack the chromenone and piperidine groups.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with a variety of molecular targets and undergo diverse chemical reactions. This makes it a versatile compound for research and development in multiple scientific fields.

Biological Activity

The compound 2-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one , often referred to in the literature as a derivative of chromenone, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chromenone moiety linked to a piperidine unit via an ether connection to a chloropyridine. This unique arrangement is believed to contribute to its biological activities.

Antioxidant Activity

Research indicates that compounds related to chromenones exhibit significant antioxidant properties. For instance, studies have shown that derivatives with similar structures can effectively scavenge free radicals, with some exhibiting IC50 values as low as 2.07 µM . This suggests that the compound may possess comparable antioxidant capabilities.

CompoundIC50 (μM)
This compoundTBD
Related Compound A2.07
Related Compound B2.25

Acetylcholinesterase Inhibition

Compounds containing a coumarin core have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer’s. A study highlighted that certain chromenone derivatives exhibited strong AChE inhibitory activity, with IC50 values around 2.7 µM . Given the structural similarities, it is plausible that our compound may also exhibit AChE inhibition.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The binding affinity and specificity of the compound towards these targets can significantly influence its therapeutic potential .

Case Studies and Research Findings

  • Antioxidant Studies : In vitro assays demonstrated that derivatives of chromenone could reduce oxidative stress markers in cellular models, supporting their use as potential therapeutic agents against oxidative stress-related conditions.
  • Neuroprotective Effects : Research on similar compounds has revealed neuroprotective effects in animal models of Alzheimer’s disease, suggesting that the compound may also offer protective benefits against neurodegeneration.
  • Immunomodulatory Effects : Some studies have indicated that piperidine-containing compounds can modulate immune responses, which could be beneficial in developing immunostimulatory drugs .

Q & A

Basic: How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:
The synthesis involves coupling a 3-chloropyridinyloxy-piperidine fragment with a chromen-4-one core. Key steps include:

  • Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation between the piperidine and chromenone moieties .
  • Solvent Optimization : Dichloromethane (DCM) or DMF under inert atmosphere ensures solubility and minimizes side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (methanol/chloroform) achieves >95% purity .
  • Yield Improvement : Monitoring reaction progression via TLC and adjusting stoichiometry (1.2:1 ratio of acyl chloride to piperidine) enhances efficiency .

Basic: What analytical methods are critical for confirming its structural integrity?

Methodological Answer:

  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., intramolecular C–H···N interactions stabilizing the piperidine-chromenone linkage) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., downfield shifts for carbonyl groups at δ ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching calculated mass within 2 ppm error) .

Advanced: How do substituents on the piperidine and pyridine rings influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Chlorine Positioning : The 3-chloropyridinyl group enhances binding to hydrophobic pockets in enzyme targets (e.g., kinase inhibition) due to its electron-withdrawing effect .
  • Piperidine Flexibility : Substituting the piperidine’s oxygen with bulkier groups (e.g., isopropylthio in related compounds) reduces conformational flexibility, impacting target affinity .
  • Chromenone Modifications : Introducing electron-donating groups (e.g., methyl) on the chromenone core improves solubility without compromising activity .

Advanced: What strategies resolve contradictions in biological assay data across studies?

Methodological Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds to normalize variability .
  • Metabolite Profiling : LC-MS identifies degradation products (e.g., hydrolyzed amide bonds) that may cause false negatives .
  • Computational Docking : Compare binding modes in different protein conformations (e.g., AutoDock Vina) to explain divergent IC50 values .

Advanced: How can computational modeling predict its pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME calculate logP (~3.2) and topological polar surface area (TPSA ~75 Ų), indicating moderate blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability in biological membranes, revealing preferential interactions with phospholipid headgroups .
  • CYP450 Metabolism : Docking into CYP3A4 active sites predicts hydroxylation at the piperidine ring as the primary metabolic pathway .

Basic: What solvents and conditions ensure stability during storage?

Methodological Answer:

  • Storage : -20°C under argon in amber vials to prevent oxidation of the chromenone core .
  • Solvent Compatibility : Avoid DMSO if prolonged storage (>1 month) is required; use anhydrous acetonitrile for stock solutions .

Advanced: How to design analogs to improve selectivity against off-target receptors?

Methodological Answer:

  • Fragment-Based Design : Replace the chloropyridine with fluorinated analogs (e.g., 3-fluoropyridinyl) to modulate electronic properties and reduce off-target binding .
  • Bioisosteric Replacement : Substitute the piperidine carbonyl with a sulfonamide group to disrupt hydrogen bonding with non-target proteins .

Advanced: What techniques validate its mechanism of action in complex biological systems?

Methodological Answer:

  • SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics to purified targets (e.g., KD < 100 nM for PI3Kδ) .
  • CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Thermal Shift Assays : Monitor protein stabilization upon compound binding (ΔTm > 2°C confirms target engagement) .

Basic: How to address solubility challenges in in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Use 0.1% Tween-80 in PBS or 5% β-cyclodextrin to enhance aqueous solubility .
  • pH Adjustment : Prepare stock solutions at pH 6.5–7.4 to stabilize the protonated piperidine nitrogen .

Advanced: What interdisciplinary approaches enhance its pharmacological profiling?

Methodological Answer:

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies off-target proteins affected by treatment .
  • Transcriptomics : RNA-seq reveals downstream signaling pathways (e.g., MAPK/ERK suppression) in dose-dependent studies .
  • In Vivo Imaging : PET tracers (e.g., ¹⁸F-labeled analogs) track biodistribution in rodent models .

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